molecular formula C20H15N3O7S B4942113 4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid

4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid

Cat. No. B4942113
M. Wt: 441.4 g/mol
InChI Key: BKAKEBKEBJCSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid, also known as N-(2-nitrophenyl)-4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid or NBD-Cl, is a fluorescent labeling reagent used in biochemical research. It is a derivative of benzoic acid and is commonly used to label proteins, peptides, and other biomolecules.

Mechanism of Action

NBD-Cl works by reacting with primary amines present in the target biomolecule, forming a covalent bond between the NBD-Cl and the biomolecule. This results in the formation of a fluorescent conjugate that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
NBD-Cl labeling does not have any significant biochemical or physiological effects on the target biomolecule. The labeling process is reversible, and the labeled biomolecule can be easily purified and used for further analysis.

Advantages and Limitations for Lab Experiments

The advantages of using NBD-Cl as a labeling reagent include its high sensitivity, stability, and compatibility with a wide range of biomolecules. However, the limitations of NBD-Cl include its relatively high cost and the need for specialized equipment to detect fluorescence.

Future Directions

There are several future directions for the use of NBD-Cl in biochemical research. One potential application is the development of new labeling strategies that can improve the sensitivity and specificity of NBD-Cl labeling. Additionally, NBD-Cl can be used in combination with other labeling reagents to enable multiplexed analysis of biomolecules. Finally, the use of NBD-Cl in live-cell imaging and other in vivo applications is an area of active research.

Synthesis Methods

The synthesis of NBD-Cl involves the reaction of 4-aminobenzoic acid with 2-nitroaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with chlorosulfonic acid to yield NBD-Cl.

Scientific Research Applications

NBD-Cl is widely used in biochemical research as a fluorescent labeling reagent. It is used to label proteins, peptides, and other biomolecules for various applications, including protein localization, protein-protein interaction studies, and enzyme assays.

properties

IUPAC Name

4-[[3-[(2-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7S/c24-19(21-17-6-1-2-7-18(17)23(27)28)14-4-3-5-16(12-14)31(29,30)22-15-10-8-13(9-11-15)20(25)26/h1-12,22H,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAKEBKEBJCSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-Nitro-phenylcarbamoyl)-benzenesulfonylamino]-benzoic acid

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